![molecular formula C6H11NO B3326965 6-Methylpiperidin-3-one CAS No. 299182-31-3](/img/structure/B3326965.png)
6-Methylpiperidin-3-one
Overview
Description
6-Methylpiperidin-3-one is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including 6-Methylpiperidin-3-one, has been a subject of numerous scientific studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of 6-Methylpiperidin-3-one is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of a similar compound, 1-benzyl-6-methylpiperidin-3-one, is 203.28 .Chemical Reactions Analysis
Piperidine derivatives, including 6-Methylpiperidin-3-one, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Various Piperidine Derivatives
Piperidines are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives are also used as antiviral agents . They have shown potential in combating various viral diseases .
Antimalarial Applications
Piperidine derivatives have been used in the treatment of malaria . They have shown promising results in combating the disease .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown effectiveness in combating various microbial and fungal infections .
Antihypertension Applications
Piperidine derivatives are used as antihypertension agents . They have shown potential in controlling high blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are used as analgesic and anti-inflammatory agents . They have shown effectiveness in relieving pain and reducing inflammation .
Future Directions
Piperidine derivatives, including 6-Methylpiperidin-3-one, continue to be a significant area of research in the pharmaceutical industry . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which 6-methylpiperidin-3-one is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Piperidine derivatives have been reported to exhibit a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to its small size and the presence of a piperidine ring, which is a common feature in many bioactive compounds .
Result of Action
Given the wide range of biological activities exhibited by piperidine derivatives, it is likely that 6-methylpiperidin-3-one could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
6-methylpiperidin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-2-3-6(8)4-7-5/h5,7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUFRSQXYNMHHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpiperidin-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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